(5-Bromo-pyrimidin-2-YL)-phenethyl-amine
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Overview
Description
2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 5-position and an N-(2-phenylethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the N-(2-phenylethyl) group. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific electronic or optical properties, useful in the development of sensors or other devices.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: A simpler analog without the N-(2-phenylethyl) group.
5-Bromo-2-butylaminopyrimidine: Another derivative with a different alkyl substituent.
Uniqueness
2-Pyrimidinamine, 5-bromo-N-(2-phenylethyl)- is unique due to the presence of both the bromine atom and the N-(2-phenylethyl) group, which can impart distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
886366-04-7 |
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Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-bromo-N-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c13-11-8-15-12(16-9-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16) |
InChI Key |
SPOWDYBDTBDXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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